Benzyl12-oxododecanoate

Description

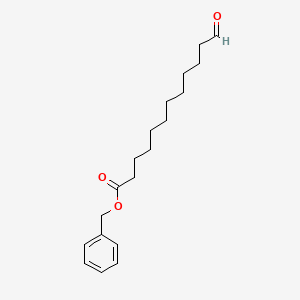

Benzyl 12-oxododecanoate (CAS: 88353-04-2) is an ester derivative of dodecanoic acid, featuring a benzyl ester group and a ketone (oxo) functional group at the 12th carbon position. Its molecular formula is C₁₉H₂₈O₄, with a molecular weight of 320.42 g/mol . This compound is structurally characterized by a long aliphatic chain (12 carbons) terminated by a benzyloxy group and a ketone, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

benzyl 12-oxododecanoate |

InChI |

InChI=1S/C19H28O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,16H,1-7,11-12,15,17H2 |

InChI Key |

XVNCTGKPQGMQEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl12-oxododecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 12-oxododecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Benzyl12-oxododecanoate undergoes various chemical reactions, including:

Oxidation: The keto group in the compound can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 12-oxododecanoic acid.

Reduction: Formation of 12-hydroxydodecanoate.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl12-oxododecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzyl12-oxododecanoate involves its interaction with various molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, releasing benzyl alcohol and 12-oxododecanoic acid. These products can then participate in further biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Benzyl 12-oxododecanoate with other benzoate esters and related compounds:

Key Observations :

- Chain Length and Substituents: Benzyl 12-oxododecanoate has the longest aliphatic chain (12 carbons) among the listed compounds, enhancing its lipophilicity compared to shorter-chain esters like methyl benzoate.

- Molecular Weight: The ketone group in Benzyl 12-oxododecanoate increases its molecular weight significantly compared to non-oxo analogs like Benzyl dodecanoate .

- Stability: Unlike Benzyl benzoate, which is stable under standard laboratory conditions , Benzyl 12-oxododecanoate requires stringent dry storage, likely due to hydrolytic sensitivity of the oxo group .

Toxicity and Hazard Profiles

Key Observations :

- Increased Reactivity and Toxicity: Benzyl 12-oxododecanoate exhibits a broader range of hazards (respiratory, dermal, and ocular irritation) compared to non-oxo esters, likely due to the reactive ketone moiety .

- Regulatory Differences : While Benzyl benzoate is widely used as a laboratory reagent with established safety protocols , the oxo derivative requires stricter handling measures.

Functional Group Impact :

- The absence of an oxo group in Benzyl dodecanoate limits its utility in reactions requiring ketone functionality but enhances its stability for industrial applications .

- Shorter-chain esters like Methyl benzoate are preferred in fragrance applications due to lower molecular weight and volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.